Enefexine

Description

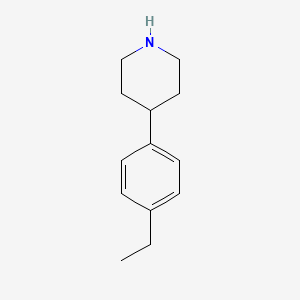

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h3-6,13-14H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPOGPAZKKPOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057803 | |

| Record name | Enefexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67765-04-2 | |

| Record name | Enefexine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067765042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enefexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENEFEXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JMM46GA2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology of Enefexine: Receptor and Target Interaction Studies

Investigation of Ligand-Receptor Binding Kinetics and Thermodynamics (In vitro studies)

Modulation of Neurotransmitter Systems: Theoretical and In Vitro Assessments

Compounds intended for central nervous system activity, such as Enefexine which has been described as an antidepressant, are often investigated for their potential to modulate neurotransmitter systems. wikipedia.orgontosight.aincats.io These systems, including the serotonergic, noradrenergic, and dopaminergic systems, play significant roles in mood regulation and other neurological functions. consensus.appmdpi.comnih.govscienceopen.com In vitro assessments and theoretical considerations can help to elucidate a compound's potential interactions with these systems.

Serotonergic System Interactions

The serotonergic system is a key target for many antidepressant drugs. consensus.appnih.govscienceopen.com Modulation of this system can involve interactions with serotonin (B10506) transporters, receptors, or enzymes involved in serotonin synthesis or metabolism. While the search results indicate that this compound has been described as an antidepressant wikipedia.orgncats.io, specific detailed in vitro research findings on this compound's direct interactions with components of the serotonergic system, such as serotonin transporters or receptors, were not explicitly provided. However, the interconnectedness of monoaminergic systems suggests that effects on one system can influence others. nih.govscienceopen.com

Noradrenergic System Interactions

The noradrenergic system also plays a crucial role in mood and is another common target for antidepressants. consensus.appnih.govscienceopen.com Interactions can involve norepinephrine (B1679862) transporters or adrenergic receptors. Similar to the serotonergic system, while this compound's classification as an antidepressant suggests potential interactions with the noradrenergic system wikipedia.orgncats.io, specific detailed in vitro data on its effects on norepinephrine transporters or receptors were not found in the provided search results.

Dopaminergic System Interactions

The dopaminergic system is involved in various functions, including reward and motivation, and its dysregulation has been implicated in certain neuropsychiatric disorders. consensus.appnih.govscienceopen.com Some antidepressants can influence dopaminergic neurotransmission. nih.govscienceopen.com While the search results mention the importance of dopamine (B1211576) in the context of antidepressant action and the interactions between dopamine, norepinephrine, and serotonin systems nih.govscienceopen.com, specific in vitro research detailing this compound's direct interactions with the dopaminergic system was not available.

GABAergic System Modulation

The GABAergic system, mediated by the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), plays a critical role in balancing neuronal excitation in the central nervous system. consensus.appwho.int Modulation of GABAergic activity can influence various neurological processes. consensus.appwho.int The provided information mentions the potential involvement of the GABAergic system in mood disorders and its interaction with serotonergic and noradrenergic systems who.int, and also notes that GABA is a major inhibitory neurotransmitter that modulates the activity of several other neurotransmitters, including dopamine, serotonin, and norepinephrine who.int. However, specific in vitro data or theoretical assessments regarding this compound's direct modulation of the GABAergic system were not found in the search results.

Enzyme Interaction Studies

Based on the available information, detailed research findings focusing specifically on the transporter inhibition profiles and characterization of allosteric modulation for the chemical compound this compound are limited in the provided search results.

This compound (PubChem CID 208916) is identified as a phenylpiperidine derivative that was explored as an antidepressant but was never marketed wikipedia.orgnih.gov. It is described as a CNS active agent ncats.io. While the search results discuss transporter inhibition profiles for other compounds like Venlafaxine (B1195380), a serotonin-norepinephrine reuptake inhibitor (SNRI), detailing its effects on SERT, NET, and weakly on DAT, and also cover the concept of allosteric modulation in the context of various receptors and transporters, specific data points and research findings for this compound regarding these pharmacological aspects are not present drugbank.compharmgkb.orgpsychopharmacologyinstitute.comwikipedia.orgnih.govnih.govmeduniwien.ac.atnih.govnih.govnih.govmedchemexpress.comnih.govmdpi.comfrontiersin.orgbusinesswire.comfrontiersin.orgimrpress.combiorxiv.orgosti.govnih.govmdpi.comnih.govmdpi.com.

Therefore, a detailed article strictly adhering to the requested outline sections on this compound's Transporter Inhibition Profiles and Characterization of Allosteric Modulation with specific data tables and research findings cannot be generated based on the current search results.

Cellular and Subcellular Mechanisms of Action of Enefexine

Investigation of Intracellular Signaling Pathways

The influence of venlafaxine (B1195380) extends beyond simple reuptake inhibition to the modulation of complex intracellular signaling cascades. These pathways are crucial for regulating cellular functions, including proliferation and synaptic plasticity. epa.gov Studies have identified several key signaling networks that are affected by venlafaxine administration.

One significant pathway is the Wnt/β-catenin signaling pathway. nih.gov Research using SH-SY5Y neuroblastoma cells demonstrated that venlafaxine can upregulate various proteins related to this pathway, effectively activating it. nih.gov The activation of the Wnt/β-catenin pathway involves the binding of Wnt proteins to receptors, leading to the dissociation of the β-catenin complex and subsequent translocation of β-catenin into the nucleus, where it mediates the expression of target genes like Brain-Derived Neurotrophic Factor (BDNF). nih.gov This action was shown to alleviate hypoxia-induced neuronal apoptosis in cell models. nih.gov

Further research has highlighted venlafaxine's ability to activate other crucial molecular pathways. consensus.app These include the mTORC1 signaling cascade, which is involved in the brain's response to stress, as well as the MAPK–ERK1/2 and PI3K–AKT pathways in the hippocampus, which are linked to neuroplasticity. consensus.app Additionally, evidence suggests that G-protein-coupled second messenger signaling pathways may play a role in the cognitive effects of the drug. nih.gov

| Signaling Pathway | Key Proteins/Components Involved | Observed Effect of Venlafaxine | Associated Cellular Function |

|---|---|---|---|

| Wnt/β-catenin | Wnt, Frizzled (Fz), LRP5/6, Dishevelled (Dvl), GSK-3β, Axin, APC, β-catenin | Activation/Upregulation nih.gov | Alleviation of neuronal apoptosis, gene expression (e.g., BDNF) nih.gov |

| mTORC1 | mTORC1 complex | Activation/Restoration of function consensus.app | Response to stress, neuroplasticity consensus.app |

| MAPK–ERK1/2 | MAPK, ERK1/2 | Activation consensus.app | Neuroplasticity, antidepressant response consensus.app |

| PI3K–AKT | PI3K, AKT | Activation consensus.app | Neuroplasticity, cell survival epa.govconsensus.app |

| G-protein coupled | Gnaq (Guanine nucleotide binding protein, q polypeptide) | Elevated mRNA expression nih.gov | Second messenger signaling, spatial memory nih.gov |

Effects on Gene Expression and Proteomic Regulation in Research Models

Chronic administration of venlafaxine leads to significant alterations in gene expression and proteomic profiles within the brain, particularly in regions like the frontal cortex and hippocampus. nih.govnih.gov These changes are thought to be a critical component of the molecular adaptations that underlie its sustained therapeutic effects. researchgate.net

Transcriptomic studies in rat models have revealed that long-term venlafaxine treatment can modulate a wide array of genes. nih.govplos.org These include genes involved in neurotrophic signaling (Ntrk2, Ntrk3), glutamatergic transmission (Gria3, Grin2a, Grin2b), and synaptogenesis (Epha5a, Gad2). nih.govplos.org Furthermore, venlafaxine has been shown to influence the expression of genes associated with cellular plasticity and cognitive processes, such as Camk2b, Camk2g, and Clstn2. nih.gov

Research has also investigated venlafaxine's impact on genes related to oxidative stress in rats exposed to chronic mild stress. nih.govnih.gov In this model, venlafaxine treatment resulted in changes in the expression of genes like CAT, Gpx1, Gpx4, and NOS1 in various brain regions. nih.govnih.gov For instance, animals treated with venlafaxine showed significantly higher levels of CAT (catalase) in the midbrain and cerebral cortex. nih.gov The drug also appears to affect the epigenetic regulation of these genes by altering the methylation status of their promoters. nih.govnih.gov In a different research model using Gallus gallus domesticus embryos, venlafaxine exposure was found to alter the expression of the Sonic Hedgehog (SHH) gene, which is critical for embryonic development. jddtonline.info

| Gene/Protein | Full Name | Function | Effect of Venlafaxine | Brain Region/Model |

|---|---|---|---|---|

| Ntrk2, Ntrk3 | Neurotrophic Receptor Tyrosine Kinase 2/3 | Receptors for neurotrophins (e.g., BDNF) | Activated expression nih.govplos.org | Frontal Cortex (Rat) |

| Gria3, Grin2a, Grin2b | Glutamate Receptor Subunits | Glutamatergic neurotransmission, synaptic plasticity | Upregulated nih.gov | Frontal Cortex (Rat) |

| Camk2b, Camk2g | Calcium/calmodulin-dependent protein kinase II β/γ | Synaptic plasticity, memory | Induced expression nih.gov | Frontal Cortex (Rat) |

| CAT | Catalase | Antioxidant enzyme | Increased level nih.gov | Midbrain, Cerebral Cortex (Rat) |

| Gpx4 | Glutathione Peroxidase 4 | Antioxidant enzyme | Lowered level nih.gov | Cerebral Cortex (Rat) |

| SHH | Sonic Hedgehog | Embryonic patterning and organogenesis | Altered expression jddtonline.info | Gallus gallus domesticus Embryo |

Studies on Neuronal Circuitry and Neuroplasticity at a Cellular Level

The therapeutic action of venlafaxine is closely linked to its ability to induce neuroplasticity, which involves the reorganization and strengthening of neuronal circuits. nih.govmdpi.com Antidepressants like venlafaxine are known to enhance the expression of brain-derived neurotrophic factor (BDNF), a key regulator of neuroplasticity that promotes neuronal survival and growth. nih.govmdpi.com

Chronic venlafaxine treatment has been shown to improve functional reorganization and brain plasticity by influencing the expression of genes in regulatory networks within cortical areas. nih.govplos.org This includes activating genes involved in neuroplasticity (e.g., Camk2g/b, Cd47), synaptogenesis, and axonogenesis. nih.govplos.org The upregulation of genes such as Camk2 is significant, as the activation of these genes has been associated with antidepressant-like effects. nih.gov The protein CD47, which is involved in regulating neuronal networks, is also increased by venlafaxine; notably, mice lacking this protein exhibit depression-like behaviors. nih.govplos.org

The concept of neuroplasticity is central to the long-term action of antidepressants, moving beyond the immediate effects on neurotransmitter levels to encompass changes in gene expression and the function of intracellular signaling pathways. nih.gov These molecular and cellular adaptations are believed to drive persistent changes in cellular function and the remodeling of neuronal circuits, which are fundamental to the clinical effects of venlafaxine. mdpi.comnih.gov

Preclinical in Vitro Research Models for Enefexine S Biological Activity

Utilization of Cell Culture Systems for Functional Assays

Cell culture systems are fundamental tools in preclinical in vitro research, allowing for the investigation of a compound's effects on specific cell types or biological processes in a controlled environment creative-biolabs.comnews-medical.netlabtoo.com. These systems can be tailored to assess various functional responses labtoo.com.

Cellular Response Measurements (e.g., inflammatory responses, cell proliferation, mitochondrial function, matrix protein production, epithelial cell plasticity)

Cell culture systems are also utilized to measure a wide array of cellular responses to a compound. For a compound like Enefexine, depending on its potential targets and therapeutic indications, relevant cellular responses could include:

Inflammatory responses: Assessing the compound's ability to modulate the production of inflammatory mediators like cytokines or chemokines in immune cells or other relevant cell types. Mitochondrial dysfunction can play a role in triggering inflammatory responses news-medical.netnih.govmdpi.com.

Cell proliferation: Evaluating whether the compound promotes or inhibits cell growth in various cell lines, which is relevant for understanding potential therapeutic or toxic effects nih.govnih.gov.

Mitochondrial function: Investigating the impact of the compound on mitochondrial health, including ATP production, mitochondrial membrane potential, and the generation of reactive oxygen species (ROS). Mitochondrial dysfunction is linked to various disease states and cellular processes news-medical.netmdpi.comxiahepublishing.comfrontiersin.org.

Matrix protein production: Assessing the compound's effects on the synthesis or degradation of extracellular matrix proteins, which is important in processes like tissue remodeling and fibrosis.

Epithelial cell plasticity: Studying the compound's influence on the ability of epithelial cells to undergo transitions, such as epithelial-to-mesenchymal transition (EMT), which is involved in development, wound healing, and disease progression.

While these types of cellular response measurements are standard in preclinical research nih.gov, specific findings detailing this compound's effects on inflammatory responses, cell proliferation, mitochondrial function, matrix protein production, or epithelial cell plasticity in in vitro models were not identified in the available search results.

Application of Isolated Tissue Preparations for Pharmacological Response Evaluation

Isolated tissue preparations involve using tissues or organs removed from an organism and maintaining them in a controlled ex vivo environment to study their physiological and pharmacological responses news-medical.netnih.gov. This approach allows for the evaluation of a compound's effects on the function of a specific tissue, preserving some of the complexity of the cellular interactions and tissue architecture that are absent in dissociated cell cultures. For a compound potentially affecting the nervous system like this compound ncats.io, isolated tissue preparations from relevant brain regions or other innervated tissues could be used to study its effects on neurotransmitter release, tissue contractility, or electrical activity nih.gov. However, no specific studies detailing the use of isolated tissue preparations to evaluate this compound's pharmacological responses were found.

Advanced In Vitro Systems for Mechanistic Elucidation (e.g., organoid models, iPSC-derived cells, organ-on-chip models)

Advanced in vitro systems represent a significant step towards better recapitulating the complexity of human physiology in a laboratory setting frontiersin.orgmdpi.comuu.nl. These models are increasingly used for mechanistic studies and to improve the translatability of preclinical findings.

Organoid models: These are 3D, self-assembling multicellular spheroids derived from stem cells (including induced pluripotent stem cells - iPSCs) or tissue-specific stem cells that mimic the structure and function of corresponding organs mdpi.comuu.nl. Organoids allow for the study of compound effects in a more physiologically relevant 3D context, including cell-cell interactions and tissue organization uu.nlpolimi.it.

iPSC-derived cells: Induced pluripotent stem cells (iPSCs) can be generated from adult somatic cells and differentiated into various cell types, providing a source of human cells for in vitro studies, including those from specific patients to investigate individual variability in drug response mdpi.comuu.nlnih.gov.

Organ-on-chip models: These microfluidic devices contain engineered or natural miniature tissues grown within microchannels, designed to simulate the mechanical and biochemical microenvironment of human organs, including blood flow ppd.comuu.nlpolimi.it. Organ-on-chip systems can integrate multiple organ models to study systemic effects and interactions between different tissues mdpi.compolimi.it.

These advanced models offer powerful platforms for elucidating the mechanisms by which a compound exerts its effects uu.nl. While these technologies are valuable in modern preclinical research mdpi.compolimi.it, specific information on the application of organoid models, iPSC-derived cells, or organ-on-chip models to study this compound was not found in the available search results.

Preclinical in Vivo Research Models for Understanding Enefexine S Activity Excluding Clinical Human Trial Data, Dosage, Safety, or Adverse Effects

Rodent Models for Central Nervous System Research

Rodent models, such as mice and rats, are commonly employed in CNS research due to their genetic tractability, relatively short life cycles, and the availability of various behavioral paradigms that can model aspects of human neurological and psychiatric conditions mdpi.comopenaccessjournals.com. While these models have limitations in fully replicating the complexity of human conditions, they are valuable tools for initial assessments of a compound's potential effects on behavior and neurobiology nih.govopenaccessjournals.com.

Behavioral Phenotyping in Exploratory Models

Behavioral phenotyping in exploratory models is a common approach in preclinical research to assess a compound's potential to influence behaviors related to anxiety or depression neurofit.comnih.govherbmedpharmacol.com. These models are designed to evoke specific behavioral responses in rodents that are considered analogous to certain aspects of these conditions in humans. Examples of such models include the Forced Swim Test (FST), Tail Suspension Test (TST), Elevated Plus Maze (EPM), and Novelty Suppressed Feeding Test (NSFT) openaccessjournals.comherbmedpharmacol.com.

In the Forced Swim Test, rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility often interpreted as an antidepressant-like effect openaccessjournals.comherbmedpharmacol.com. The Elevated Plus Maze consists of a plus-shaped apparatus with two open arms and two enclosed arms. Rodents typically show an aversion to the open arms, and an increase in the time spent in the open arms is considered indicative of an anxiolytic-like effect herbmedpharmacol.comnih.gov. The Novelty Suppressed Feeding Test assesses the latency to approach and eat food in a novel, open environment, with a reduced latency suggesting an anxiolytic-like or antidepressant-like effect herbmedpharmacol.com.

Table 1: Examples of Behavioral Models Used in CNS Preclinical Research

| Model | Species Commonly Used | Behavioral Aspect Assessed |

| Forced Swim Test (FST) | Rats, Mice | Antidepressant-like activity (immobility) openaccessjournals.comherbmedpharmacol.com |

| Elevated Plus Maze (EPM) | Rats, Mice | Anxiolytic-like activity (exploration of open arms) herbmedpharmacol.comnih.gov |

| Novelty Suppressed Feeding Test (NSFT) | Mice | Anxiolytic-like/Antidepressant-like activity (feeding latency in novel environment) herbmedpharmacol.com |

| Tail Suspension Test (TST) | Mice | Antidepressant-like activity (immobility) openaccessjournals.com |

| Open Field Test | Rats, Mice | Exploratory activity, Locomotor activity, Anxiety-like behavior (time in center) nih.govmdpi.com |

| Marble Burying Test | Mice | Anxiolytic-like/Antidepressant-like activity (compulsive-like behavior) neurofit.com |

Neurobiological Correlates in Animal Models

Investigating the neurobiological correlates of a compound's activity in animal models involves examining its effects on brain function, neurochemistry, and neural circuits nih.gov. This can include studying neurotransmitter levels, receptor binding, gene expression, and structural changes in brain regions associated with mood and behavior nih.govclinmedjournals.org.

Preclinical research on compounds with potential CNS activity often explores their interactions with neurotransmitter systems such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), which are known to play roles in mood regulation nih.govnih.gov. Techniques such as microdialysis, immunohistochemistry, and in situ hybridization can be used in animal models to assess these neurobiological changes following administration of a compound nih.gov.

While the search results highlight the importance of understanding neurobiological changes in animal models of depression and anxiety and mention the involvement of systems like the serotonergic system and factors like BDNF nih.govclinmedjournals.org, specific detailed information on the neurobiological correlates of Enefexine's activity in animal models was not found. Research in this area for this compound would likely involve studies to determine its mechanism of action and how it affects specific neural pathways and molecules in the rodent brain.

Methodological Considerations in In Vivo Research Design

Rigorous methodological design is paramount in preclinical in vivo research to ensure the reliability and reproducibility of findings nih.govnih.gov. Key considerations include appropriate animal selection, sample size determination, randomization, blinding, and the use of standardized protocols researchgate.netnih.govnih.gov.

Selecting the appropriate animal species and strain is crucial, as different strains can exhibit variations in behavior and physiological responses mdpi.com. Sample size must be statistically justified to provide sufficient power to detect meaningful effects ppd.com. Randomization and blinding are essential to minimize bias in group assignment and data collection nih.govnih.gov. Standardized protocols for behavioral tests and biological analyses ensure consistency across experiments researchgate.net.

Furthermore, ethical considerations and adherence to animal welfare guidelines are fundamental aspects of in vivo research design researchgate.net. This includes minimizing distress to the animals and using the fewest number of animals necessary to obtain statistically valid results researchgate.net.

Table 2: Key Methodological Considerations in Preclinical In Vivo Research

| Consideration | Importance |

| Animal Selection | Choosing appropriate species and strain relevant to the research question mdpi.com |

| Sample Size | Ensuring sufficient statistical power to detect effects ppd.com |

| Randomization | Minimizing selection bias in group assignment nih.govnih.gov |

| Blinding | Reducing observer bias during data collection and analysis nih.govnih.gov |

| Standardized Protocols | Ensuring consistency and reproducibility of experiments researchgate.net |

| Ethical Considerations | Adhering to animal welfare guidelines and minimizing distress researchgate.net |

Comparative Analysis with Prototype Compounds in Preclinical Research Settings

Comparative analysis with prototype compounds is a valuable strategy in preclinical research to benchmark the activity of a novel compound against established drugs with known effects nih.gov. This helps to understand the relative potency and efficacy of the novel compound and can provide insights into its potential therapeutic profile nih.gov.

In the context of evaluating compounds for potential antidepressant or anxiolytic activity, prototype compounds such as selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, serotonin-norepinephrine reuptake inhibitors (SNRIs) like venlafaxine (B1195380), or tricyclic antidepressants like imipramine (B1671792) are often used as reference standards in behavioral and neurobiological studies in animal models neurofit.comnih.govplos.org.

Comparing the effects of this compound to these prototype compounds in various preclinical models can help determine if this compound exhibits a similar or distinct profile of activity. This comparative data is essential for positioning the compound within the landscape of potential therapeutic agents and guiding further research. While the search results mention the use of prototype compounds in preclinical studies for CNS disorders nih.govplos.org, specific comparative data involving this compound and other prototype compounds was not found. Such studies would involve testing this compound and the prototype compound side-by-side in the same animal models under similar conditions.

Computational and Structural Biology Approaches in Enefexine Research

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand), like Enefexine, when bound to a macromolecular target, such as a protein or enzyme. nih.govwikipedia.orgfishersci.ca The goal is to predict the strength of the interaction, often expressed as a binding score or estimated binding energy. nih.gov This method explores the potential binding modes by searching for energetically favorable interactions between the ligand and the receptor binding site. wikipedia.org

Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the time-dependent behavior of a molecular system. mims.comguidetopharmacology.orgprobes-drugs.orgwikipedia.org MD simulations provide information about the dynamic nature of the ligand-receptor complex, including conformational changes, the stability of the binding pose, and the influence of the surrounding environment (e.g., solvent and ions). guidetopharmacology.orgprobes-drugs.orgfishersci.caflybase.org By simulating the movement of atoms and molecules over time based on physical laws, MD can offer a more realistic picture of the interactions compared to static docking poses. mims.comprobes-drugs.org

In the context of this compound, molecular docking could be employed to predict how this compound might bind to potential target proteins, such as those implicated in conditions this compound has been associated with, like depression or lipid metabolism (given its mention in relation to fibrate pharmacophores). mdpi.comwikidoc.org Subsequent MD simulations could then evaluate the stability of these predicted binding poses and provide insights into the molecular forces driving the interaction. guidetopharmacology.orgprobes-drugs.org This could help in understanding the potential mechanism of action of this compound at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. wikipedia.orgprobes-drugs.orgfishersci.caiiab.memims.comwikipedia.orgnih.govfishersci.cawikidata.org QSAR models correlate various molecular descriptors (numerical representations of chemical structure and properties) with observed biological activities using statistical methods. probes-drugs.orgfishersci.caiiab.memims.comwikidata.org

The fundamental principle behind QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. probes-drugs.orgfishersci.caiiab.me By analyzing a series of compounds with known structures and activities, a QSAR model can be built to predict the activity of new or untested compounds based solely on their structures. iiab.mewikipedia.orgwikidata.org This approach is valuable in drug discovery for identifying promising lead compounds and guiding the design of new molecules with improved activity. iiab.menih.govwikidata.org

For this compound, if a series of structurally related compounds with known biological activities were available, QSAR analysis could be applied. This would involve calculating molecular descriptors for this compound and its analogs and then building a model to correlate these descriptors with the observed activities. The resulting QSAR model could potentially predict the activity of this compound or suggest structural modifications that might enhance its desired biological effects. iiab.menih.gov

Pharmacophore Modeling and De Novo Ligand Design Concepts

A pharmacophore is an abstract description of molecular features that are necessary for a compound to bind to a particular biological target and elicit a specific biological response. nih.govmims.commims.comnih.gov These features represent the spatial arrangement of chemical groups with specific properties, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. nih.govmims.commims.com Pharmacophore models can be derived from the structures of known active ligands (ligand-based) or from the structure of the biological target (structure-based). mims.comnih.gov Pharmacophore modeling is often used for virtual screening of large chemical databases to identify potential new lead compounds that are likely to bind to the target. mims.comnih.gov

De novo ligand design is a computational approach that aims to generate novel molecular structures with desired properties, often starting from scratch, based on information about a biological target or a set of known active ligands. wikipedia.orgnih.gov This differs from traditional approaches that modify existing compounds. wikipedia.org De novo design methods explore chemical space to construct molecules that are predicted to have high affinity and specificity for the target, potentially incorporating features identified through pharmacophore modeling. wikipedia.orgnih.gov

In the context of this compound, pharmacophore modeling could be used to define the key structural features of this compound that are important for its interaction with a putative target. If the structure of a relevant target protein were known, a structure-based pharmacophore could be developed based on the characteristics of the binding site. mims.comnih.gov Alternatively, if a set of compounds with similar activity to this compound were available, a ligand-based pharmacophore model could be generated. mims.com These pharmacophore models could then potentially be used in de novo design strategies to generate new compounds with structural similarities to this compound but potentially improved properties. wikipedia.orgnih.gov

Homology Modeling for Receptor Interaction Prediction

Homology modeling, also known as comparative modeling, is a technique used to predict the three-dimensional structure of a protein (the target protein) based on the experimentally determined structure of a related protein (the template protein). fishersci.cawikidata.org This method is applicable when the target protein has a significant sequence similarity (homology) to at least one protein with a known 3D structure. fishersci.cawikidata.org The accuracy of the homology model depends largely on the degree of sequence identity between the target and template proteins. fishersci.cawikidata.org

Once a reliable homology model of a target protein is generated, it can be used in subsequent computational studies, such as molecular docking and dynamics simulations, to predict how a ligand like this compound might interact with the protein. This is particularly useful when the experimental structure of the target protein is not available. Predicting receptor interactions through homology modeling and docking can provide valuable insights into the potential binding site and the key residues involved in the interaction.

If the biological target of this compound is a protein whose experimental structure has not been determined, but there are homologous proteins with known structures, homology modeling could be applied to build a 3D model of the this compound target. fishersci.cawikidata.org This predicted structure could then serve as the basis for molecular docking and dynamics simulations to study the binding of this compound and predict its interaction profile with the receptor. This computational workflow can help in understanding how this compound might exert its biological effects by interacting with its molecular target.

Structure Activity Relationship Sar and Analogue Development for Enefexine

Rational Design and Synthesis of Enefexine Analogues for SAR Studies

The rational design of this compound analogues has been guided by the goal of enhancing its potency, selectivity, and pharmacokinetic properties. azolifesciences.com The synthesis of these analogues typically involves multi-step processes, starting from commercially available precursors. A common synthetic route involves the modification of the core cyclohexanol, the p-methoxyphenyl group, and the dimethylaminoethyl side chain.

One approach to the synthesis of this compound analogues involves the modification of the cyclohexanol ring. For instance, the replacement of the hydroxyl group with other functional groups, or the alteration of the ring size, has been explored to understand the role of this moiety in receptor binding. Another key area of modification has been the p-methoxyphenyl group. Analogues with different substituents on the phenyl ring have been synthesized to probe the electronic and steric requirements for optimal activity. Furthermore, variations in the N,N-dimethylaminoethyl side chain, such as altering the length of the alkyl chain or replacing the methyl groups with other substituents, have been investigated to assess their impact on transporter affinity and selectivity. researchgate.net

The synthesis of these analogues allows for a systematic investigation of the SAR, providing valuable insights into the molecular determinants of this compound's pharmacological action.

Table 1: Hypothetical this compound Analogues and Their Relative Potency

| Compound | Modification | Relative Potency |

| This compound | Parent Compound | 1.0 |

| Analogue A | Replacement of cyclohexanol -OH with -H | 0.2 |

| Analogue B | Replacement of p-methoxy with p-hydroxy | 1.5 |

| Analogue C | N-demethylation | 0.8 |

| Analogue D | N,N-diethyl analogue | 0.9 |

This table is for illustrative purposes and based on general SAR principles.

Elucidation of Key Structural Features Determining Biological Activity

The cyclohexanol ring is a critical component for high-affinity binding. The hydroxyl group, in particular, is thought to participate in hydrogen bonding interactions within the receptor binding pocket. The stereochemistry of this hydroxyl group also plays a significant role, as discussed in the following section.

The p-methoxyphenyl group is another essential pharmacophoric element. The methoxy group at the para position appears to be optimal for activity, likely due to favorable electronic and steric interactions with the receptor. Substitution at other positions on the phenyl ring or the removal of the methoxy group generally leads to a decrease in potency.

The tertiary amine in the dimethylaminoethyl side chain is vital for the compound's interaction with monoamine transporters. The basicity of this nitrogen allows for ionic interactions with acidic residues in the transporter proteins. The length of the ethyl linker between the amine and the benzylic carbon is also important for proper positioning within the binding site.

Table 2: Impact of Structural Modifications on this compound's Activity

| Structural Feature | Modification | Effect on Activity |

| Cyclohexanol Ring | Removal of hydroxyl group | Significant decrease |

| Change in ring size | Decrease | |

| p-Methoxyphenyl Group | Removal of methoxy group | Significant decrease |

| Substitution at ortho or meta positions | Decrease | |

| Dimethylaminoethyl Chain | N-demethylation | Moderate decrease |

| Lengthening or shortening of the ethyl chain | Decrease |

This table is for illustrative purposes and based on general SAR principles.

Impact of Stereochemistry on this compound's Receptor Interactions

This compound possesses a chiral center, and as a result, exists as two enantiomers: (R)-enefexine and (S)-enefexine. The stereochemistry of the molecule has a profound impact on its pharmacological profile, with the two enantiomers exhibiting different affinities for serotonin (B10506) and norepinephrine (B1679862) transporters. researchgate.netnih.gov This stereoselectivity is a common phenomenon in drug action, as biological receptors are themselves chiral environments. researchgate.netijpsjournal.commdpi.com

Studies have shown that the two enantiomers of this compound have distinct potencies for the inhibition of serotonin and norepinephrine reuptake. researchgate.net For instance, one enantiomer may be more potent at inhibiting serotonin reuptake, while the other may show greater potency for norepinephrine reuptake. This difference in activity is attributed to the different ways in which the enantiomers can orient themselves within the chiral binding sites of the transporters. The specific three-dimensional arrangement of the functional groups in each enantiomer determines the quality of the fit and the strength of the binding interactions. nih.gov

The differential activity of the enantiomers highlights the importance of considering stereochemistry in drug design and development. The use of a single, more active enantiomer can potentially lead to a more selective pharmacological profile and an improved therapeutic index. nih.gov

Table 3: Hypothetical Receptor Binding Profile of this compound Enantiomers (Ki, nM)

| Enantiomer | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| (R)-Enefexine | 25 | 50 |

| (S)-Enefexine | 80 | 30 |

This table is for illustrative purposes and based on the known stereoselectivity of similar compounds.

Integration of Multi Omics Data in Enefexine Research

Transcriptomic Profiling to Elucidate Molecular Responses

Transcriptomic profiling, typically performed using techniques like RNA sequencing, measures the abundance of RNA molecules, including messenger RNA (mRNA), in a biological sample at a given time. This provides a snapshot of gene expression levels. psychiatry-psychopharmacology.com By comparing the transcriptome of cells or tissues exposed to a compound like Enefexine with that of untreated controls, researchers can identify genes that are differentially expressed. psychiatry-psychopharmacology.com Changes in gene expression can indicate the activation or repression of specific biological pathways in response to the compound.

In the hypothetical study of this compound, transcriptomic profiling could involve:

Identifying sets of genes whose expression levels are significantly altered after this compound exposure in relevant cell lines or animal models.

Performing pathway analysis on the differentially expressed genes to understand which biological processes (e.g., neurotransmitter signaling, cellular metabolism, inflammatory responses) are potentially modulated by this compound.

Investigating temporal changes in gene expression to understand the dynamic molecular response over time.

Such studies, if conducted for this compound, could potentially reveal the initial molecular triggers and downstream effects of the compound, providing hypotheses about its pharmacological activities or off-target effects.

Proteomic Analysis of this compound-Induced Cellular Changes

Proteomic analysis involves the large-scale study of proteins, including their abundance, modifications, and interactions, within a biological system. nih.govnih.govnih.govnih.gov Proteins are the primary functional molecules in cells, and changes in protein profiles often reflect the actual cellular state more directly than transcriptomic changes. nih.gov Techniques such as mass spectrometry are commonly used for comprehensive proteomic profiling. nih.govnih.gov

Applying proteomic analysis to this compound research could potentially involve:

Quantifying changes in protein levels in response to this compound treatment to identify proteins that are up- or down-regulated.

Investigating post-translational modifications of proteins, which can significantly alter their activity and function.

Mapping protein-protein interactions to understand how this compound might disrupt or establish cellular networks.

Proteomic data could complement transcriptomic findings by confirming whether changes in mRNA levels translate to altered protein abundance and by revealing regulatory mechanisms that are not evident at the transcriptional level. nih.gov For a compound like this compound, this could help pinpoint specific protein targets or pathways affected, potentially explaining its reported antidepressant properties or lack of market viability.

Metabolomic Signatures Associated with this compound Exposure

In the context of this compound, metabolomic studies could aim to:

Identify specific metabolites whose concentrations change following exposure, potentially revealing altered metabolic pathways. nih.gov

Discover unique metabolomic signatures associated with different concentrations or durations of this compound exposure.

Explore the impact of this compound on key metabolic processes, such as neurotransmitter metabolism, energy production, or lipid synthesis. nih.gov

Integrating metabolomic data with transcriptomic and proteomic data could provide a more complete picture of how this compound affects cellular function, linking changes in gene expression and protein levels to alterations in biochemical activity. nih.govnih.gov This integrated multi-omics approach, if applied to this compound, would be crucial for a thorough understanding of its biological impact. nih.gov

Emerging Methodologies and Future Directions in Enefexine Research

Application of Advanced Neuroimaging Techniques (e.g., PET/SPECT ligands for target validation in preclinical models)

Advanced neuroimaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are valuable tools for exploring neurotransmitter systems in the living brain and validating the targets of potential therapeutic compounds in preclinical models. mdpi.comnucleanord.fr These non-invasive techniques allow for the mapping of neurotransmitter systems and can provide insights into drug distribution and binding in the brain. mdpi.combruker.com

For compounds like Enefexine, conceptually linked to antidepressant activity wikipedia.org, neuroimaging could be employed to investigate potential interactions with relevant targets in the central nervous system. The development of specific PET or SPECT ligands for these targets would enable researchers to visualize and quantify the compound's binding in different brain regions in preclinical animal models. This can help determine if the compound reaches its intended target and assess the degree of target engagement. bruker.com While [11C]venlafaxine, another antidepressant, has been studied using PET to assess serotonin (B10506) uptake inhibition and distribution, it was noted to have limitations as an ideal radiotracer due to relatively low binding potentials and lack of specificity for the serotonin transporter in living brain. nih.gov This highlights the importance of developing highly specific and potent radioligands for target validation studies.

Neuroimaging techniques can also provide insights into biodistribution, efficacy, and potential toxicity at early stages of research. bruker.com Integrating functional imaging from PET and SPECT with morphological information from MRI can enhance the understanding of a compound's effects. nih.gov

Exploration of Targeted Delivery Systems for Research Probes

Targeted delivery systems aim to improve the delivery of therapeutic agents to specific sites in the body, enhancing efficacy and reducing systemic side effects. pharmatimesofficial.comadamasuniversity.ac.in These systems can be particularly relevant for research probes, including potential drug candidates like this compound, to ensure they reach their intended biological targets efficiently.

Novel Drug Delivery Systems (NDDS) encompass various technologies designed to improve drug delivery, such as nanoparticles, liposomes, and microparticles. pharmatimesofficial.comfrontiersin.orgnih.gov These systems can be engineered to release compounds in a controlled manner, improve bioavailability, and facilitate transport across biological barriers like the blood-brain barrier (BBB), which is a significant challenge for many CNS-acting compounds. frontiersin.orgnih.govmdpi.com

For this compound, exploring targeted delivery systems could involve developing formulations that enhance its delivery to specific brain regions or neuronal circuits hypothesized to be involved in its conceptual activity. This could involve using nanocarriers functionalized with ligands that target specific receptors or transporters, or systems designed for sustained release to maintain therapeutic levels over time. pharmatimesofficial.comfrontiersin.org Cyclodextrin-based systems, for example, have shown potential in improving the solubility, stability, and CNS penetration of antidepressants. mdpi.com

Targeted delivery for research probes can minimize off-target exposure, allowing for a more accurate assessment of the compound's effects on its intended target and reducing potential confounding factors from interactions with other biological systems. pharmatimesofficial.comadamasuniversity.ac.in

Investigation of Polypharmacology and Off-Target Mechanisms

Polypharmacology, where a single drug interacts with multiple targets, is an increasingly recognized aspect of drug action. frontiersin.orgtcmsp-e.com While drug design often aims for high target selectivity, achieving absolute specificity can be challenging. medrxiv.org Investigating the polypharmacology and off-target mechanisms of compounds like this compound is crucial for a comprehensive understanding of their biological effects. icr.ac.uknih.gov

Studying off-target interactions early in the research process can help identify potential unexpected effects and provide insights into a compound's full mechanism of action. icr.ac.uk Computational and experimental approaches can be used to investigate the binding profile of a compound across a range of proteins and pathways. icr.ac.uknih.gov This can involve high-throughput screening assays, computational modeling, and '-omics' technologies to assess the compound's impact on cellular processes at a systems level. nih.gov

For this compound, understanding its polypharmacology would involve systematically evaluating its interactions with various enzymes, receptors, and transporters beyond any initially hypothesized targets. This could reveal additional mechanisms contributing to its conceptual activity or identify potential liabilities related to off-target binding. medrxiv.orgnih.gov Such investigations can inform further research directions, including potential strategies to optimize the compound's selectivity or explore its activity in other biological contexts where the identified off-targets are relevant.

Uninvestigated Biological Systems and Pathways Relevant to this compound's Conceptual Activity

Given this compound was described as an antidepressant wikipedia.org, its conceptual activity is likely related to biological systems and pathways involved in mood regulation and neurological function. While the specific mechanisms of this compound are not detailed in the provided information, research in this area often focuses on neurotransmitter systems, neuroinflammation, and neuroplasticity. nih.gov

Future research directions for this compound could involve investigating its potential interactions with a broader range of biological systems and pathways relevant to its conceptual antidepressant activity or other potential therapeutic areas. This could include exploring its effects on:

Other neurotransmitter systems: Beyond monoamines (like serotonin and norepinephrine (B1679862), which are targets for some antidepressants like venlafaxine (B1195380) nih.gov), investigating interactions with glutamate, GABA, or neuropeptides could reveal additional mechanisms.

Neuroinflammatory pathways: Research suggests a link between neuroinflammation and mood disorders. nih.gov Examining this compound's impact on inflammatory markers and pathways in the brain could be insightful.

Neurotrophic factors and neuroplasticity: Antidepressants can enhance the expression of brain-derived neurotrophic factors and promote neuroplasticity. nih.gov Studying this compound's effects on these processes could shed light on its long-term impact on neuronal function.

Specific brain circuits: Investigating the compound's activity in specific brain regions known to be involved in mood regulation, such as the prefrontal cortex, hippocampus, and amygdala, using techniques like in vivo electrophysiology or optogenetics in preclinical models.

Exploring these uninvestigated systems and pathways using a combination of in vitro, in vivo, and computational approaches could provide a more complete picture of this compound's biological profile and potential therapeutic applications.

Collaborative Research Frameworks in this compound Studies

Collaborative research, involving partnerships between academic institutions, industry, and potentially government agencies, can accelerate the pace of research and facilitate the translation of findings. healthpartners.comresearchgate.net These frameworks allow for the pooling of expertise, resources, and data, which is particularly valuable for comprehensive studies of compounds like this compound. healthpartners.com

Future research on this compound could benefit from collaborative frameworks to:

Share resources and technologies: Access to specialized equipment (e.g., advanced neuroimaging facilities) or proprietary technologies (e.g., targeted delivery systems) can be facilitated through collaboration.

Combine expertise: Bringing together researchers with diverse backgrounds, such as medicinal chemists, pharmacologists, neuroscientists, and imaging specialists, can lead to a more holistic approach to studying the compound.

Facilitate data sharing and analysis: Collaborative platforms can enable the sharing and analysis of large datasets generated from various studies, leading to more robust findings.

Support preclinical studies: Collaborative efforts can help design and execute rigorous preclinical studies to evaluate this compound's potential, including target validation and assessment of biological effects.

Address research challenges: Collaborative frameworks can help overcome challenges such as limited funding or access to specific models or techniques. researchgate.net

Establishing clear communication channels, aligning goals, and ensuring transparency are crucial for successful collaborative research in the study of compounds like this compound. researchgate.net

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Enefexine to ensure reproducibility?

- Answer : Synthesis should follow protocols that include detailed descriptions of reagents, reaction conditions (e.g., temperature, catalysts), and purification steps. Characterization requires spectroscopic (e.g., NMR, IR) and chromatographic (e.g., HPLC) techniques to confirm molecular structure and purity. Experimental sections must explicitly reference established procedures or justify modifications to existing methods . Reproducibility hinges on transparent reporting of equipment specifications (e.g., spectrometer resolution) and validation against known standards .

Q. How can researchers establish the pharmacological activity of this compound in preclinical studies?

- Answer : Use in vitro assays (e.g., enzyme inhibition, receptor binding) with appropriate positive/negative controls to isolate this compound’s mechanism. In vivo models should align with the target pathology (e.g., murine models for neuropharmacology) and include dose-response curves. Statistical power analysis (α = 0.05, β ≤ 0.2) ensures sample sizes are sufficient to detect effect sizes . Data must be validated through blinded experiments and independent replication .

Q. What strategies are effective for conducting a systematic literature review on this compound?

- Answer : Define search terms (e.g., "this compound pharmacokinetics," "this compound molecular targets") across databases (PubMed, SciFinder) and apply inclusion/exclusion criteria to filter studies. Use citation management tools to track primary sources and avoid overreliance on reviews. Highlight gaps, such as understudied metabolic pathways or conflicting efficacy results .

Advanced Research Questions

Q. How can experimental designs for this compound studies be optimized to address multifactorial biological interactions?

- Answer : Employ factorial designs to test interactions between variables (e.g., dosage, administration routes, co-administered drugs). Use response surface methodology (RSM) for nonlinear relationships. Ensure feasibility by pilot testing and applying the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives . Statistical software (e.g., R, Prism) should model interactions and adjust for covariates .

Q. What analytical frameworks resolve contradictions in this compound’s reported efficacy across studies?

- Answer : Conduct a meta-analysis to quantify heterogeneity (I² statistic) and identify moderators (e.g., species, dosage). Apply the "principal contradiction" method to isolate dominant factors (e.g., bioavailability differences) from secondary noise (e.g., assay variability) . Validate hypotheses via targeted experiments (e.g., comparative pharmacokinetics in discrepant models) .

Q. How can multi-omics approaches (genomics, proteomics) be integrated to elucidate this compound’s polypharmacology?

- Answer : Design longitudinal studies to capture dynamic omics profiles post-Enefexine exposure. Use bioinformatics pipelines (e.g., STRING for protein networks, MetaboAnalyst for metabolic pathways) to identify correlated biomarkers. Validate findings with orthogonal methods (e.g., CRISPR knockouts for candidate genes) . Address batch effects and normalization biases through randomized experimental blocks .

Q. What validation criteria are critical for analytical methods quantifying this compound in biological matrices?

- Answer : Follow ICH guidelines for specificity, linearity (R² ≥ 0.98), accuracy (recovery 85–115%), and precision (CV ≤ 15%). Include matrix-matched calibration standards and internal controls (e.g., deuterated analogs). Cross-validate with mass spectrometry and report limits of detection/quantification .

Q. How should longitudinal stability studies for this compound formulations be designed to comply with regulatory standards?

- Answer : Use accelerated stability testing (40°C/75% RH) over 0–6 months with periodic sampling. Analyze degradation products via forced degradation (e.g., UV, acidic/alkaline hydrolysis). Apply Arrhenius kinetics to extrapolate shelf life and validate with real-time data . Document deviations using controlled vocabulary to ensure reproducibility .

Methodological Guidance

- Data Contradiction Analysis : Use forest plots for meta-analyses and sensitivity analyses to assess robustness .

- Reproducibility : Archive raw data and code in repositories (e.g., Zenodo) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance : For human cell lines, include IRB approval and informed consent templates referencing Declaration of Helsinki principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.